molecular formula C12H7ClN2O B14088873 4-Chloro-2-(pyridin-3-yloxy)benzonitrile

4-Chloro-2-(pyridin-3-yloxy)benzonitrile

Cat. No.: B14088873
M. Wt: 230.65 g/mol
InChI Key: OHFMJPYRNAOZGT-UHFFFAOYSA-N
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Description

4-Chloro-2-(pyridin-3-yloxy)benzonitrile is an organic compound with the molecular formula C12H7ClN2O It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and a pyridin-3-yloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyridin-3-yloxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with 3-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(pyridin-3-yloxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-2-(pyridin-3-yloxy)benzonitrile.

Scientific Research Applications

4-Chloro-2-(pyridin-3-yloxy)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pyridin-3-yloxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzonitrile: A simpler compound with only a chlorine substituent.

    2-(Pyridin-3-yloxy)benzonitrile: Lacks the chlorine substituent.

    4-Chloro-2-(pyridin-2-yloxy)benzonitrile: Similar structure but with the pyridine ring attached at a different position.

Uniqueness

4-Chloro-2-(pyridin-3-yloxy)benzonitrile is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

4-chloro-2-pyridin-3-yloxybenzonitrile

InChI

InChI=1S/C12H7ClN2O/c13-10-4-3-9(7-14)12(6-10)16-11-2-1-5-15-8-11/h1-6,8H

InChI Key

OHFMJPYRNAOZGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=CC(=C2)Cl)C#N

Origin of Product

United States

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